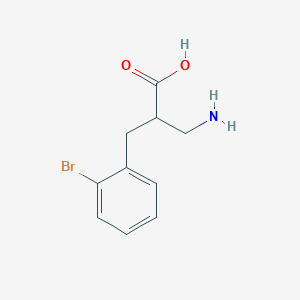
2-Aminomethyl-3-(2-bromophenyl)propionic acid
Descripción general
Descripción
2-Aminomethyl-3-(2-bromophenyl)propionic acid is a chemical compound with the molecular formula C10H12BrNO2 . It contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 2-Aminomethyl-3-(2-bromophenyl)propionic acid consists of a bromophenyl group attached to a propionic acid molecule via an aminomethyl group . The InChI code for this compound is 1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) .Physical And Chemical Properties Analysis
2-Aminomethyl-3-(2-bromophenyl)propionic acid has a molecular weight of 258.12 . It appears as a white to yellow solid and should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Aminomethyl-3-(2-bromophenyl)propionic acid and its derivatives are subjects of interest in synthetic chemistry due to their potential as intermediates in pharmaceutical synthesis and material science. For instance, the synthesis of amino 2 (5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, highlights the utility of bromophenyl propionic acid derivatives in the synthesis of anti-inflammatory drugs. The process involves bromination, acylation, and hydrolysis steps, showcasing the compound's versatility in organic synthesis (H. Ai, 2002).
Applications in Material Science
Bromophenol derivatives, including those related to 2-Aminomethyl-3-(2-bromophenyl)propionic acid, have been extracted from natural sources such as the red alga Rhodomela confervoides. These compounds, including various bromophenol derivatives with complex structures, have been studied for their potential applications in material science and as bioactive compounds, though their specific activities against human cancer cell lines and microorganisms were found to be inactive in some studies (Jielu Zhao et al., 2004).
Catalysis and Environmental Applications
In catalysis, derivatives of 2-Aminomethyl-3-(2-bromophenyl)propionic acid have been utilized in the development of novel catalytic processes. For example, palladium-catalyzed synthesis of 2-aryl propionic acids demonstrates the role of similar structures in facilitating efficient synthesis pathways for pharmaceuticals, including anti-inflammatory drugs. The approach optimizes Heck coupling and hydroxycarbonylation reactions, indicating the compound's relevance in green chemistry and pharmaceutical manufacturing (H. Neumann et al., 2020).
Molecular Dynamics and Computational Studies
Computational and molecular dynamics studies offer insights into the interactions of similar compounds with metal surfaces, predicting their effectiveness in corrosion inhibition. Such studies are crucial for developing new materials with enhanced durability and performance in industrial applications. The analysis includes density functional theory (DFT) calculations and molecular dynamics simulations to evaluate the inhibition performance against metal corrosion, demonstrating the potential of bromophenyl propionic acid derivatives in materials science (S. Kaya et al., 2016).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFMYDNPOGZVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674214 | |
| Record name | 2-(Aminomethyl)-3-(2-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910443-85-5 | |
| Record name | 2-(Aminomethyl)-3-(2-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



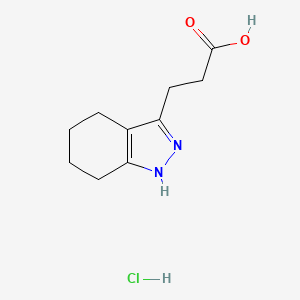
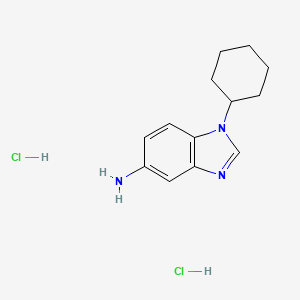
![C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride](/img/structure/B1521674.png)
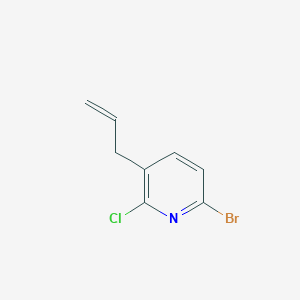
![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)

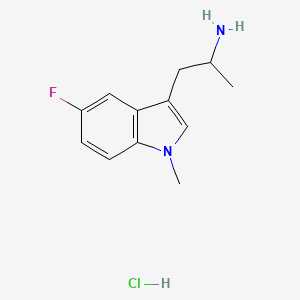


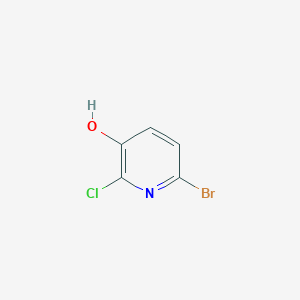


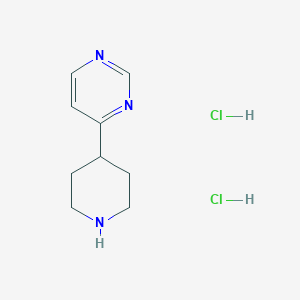
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)